molecular formula C12H9ClN2O B3034569 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole CAS No. 191019-42-8

6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole

Cat. No.: B3034569
CAS No.: 191019-42-8
M. Wt: 232.66 g/mol
InChI Key: MQJDRTBHLZBEIH-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]oxazoles. This compound is characterized by the presence of a 4-chlorophenyl group at the 6th position and a methyl group at the 3rd position of the imidazo[2,1-b][1,3]oxazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

The compound “6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole” is a derivative of imidazothiazole . Imidazothiazole derivatives are known to stimulate the human constitutive androstane receptor (CAR) nuclear translocation . CAR is a key regulator of xenobiotic and endobiotic metabolism, playing a crucial role in the body’s response to chemicals .

Mode of Action

Imidazothiazole derivatives, to which this compound belongs, are known to interact with their targets, such as the car, leading to changes in the cell . This interaction can lead to a variety of downstream effects, depending on the specific target and the cellular context .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its interaction with the CAR. The activation of CAR can lead to changes in the expression of genes involved in drug metabolism and disposition . .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability and efficacy

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets and the resulting changes in cellular processes . Given its potential interaction with the CAR, it could potentially influence processes related to drug metabolism and disposition .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other chemicals, the pH of the environment, temperature, and other factors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-amino-3-methyl-1,3-oxazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial production to ensure sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazo[2,1-b][1,3]oxazole derivatives.

    Substitution: Formation of substituted imidazo[2,1-b][1,3]oxazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-3-methylimidazo[2,1-b][1,3]oxazole: Lacks the chlorine atom on the phenyl ring.

    6-(4-Methylphenyl)-3-methylimidazo[2,1-b][1,3]oxazole: Contains a methyl group instead of a chlorine atom on the phenyl ring.

    6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole: Contains a fluorine atom instead of a chlorine atom on the phenyl ring.

Uniqueness

The presence of the 4-chlorophenyl group in 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole imparts unique chemical and biological properties to the compound. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c1-8-7-16-12-14-11(6-15(8)12)9-2-4-10(13)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJDRTBHLZBEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=NC(=CN12)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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